2-Thiophenecarboxamide
Overview
Description
2-Thiophenecarboxamide, also known as 2-thienylamide, 2-thenamide, thiophen-2-carboxamide, 2-aminocarbonyl thiophene, 2-thienylamide french, thiophenecarboxamide, thiolamide, acmc-1ao1m, 5-18-06-00162 beilstein handbook reference .
Synthesis Analysis
Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The crystal structure of 2-thiophenecarboxamide contains four crystallographically independent molecular components in the asymmetric unit linked by four N–H···O hydrogen bonds and a weak C–H···O hydrogen bond to form a one-dimensional tube .Chemical Reactions Analysis
The asymmetric unit at (x, y, z) is connected with another one, produced by the a-glide plane at 0.75 along the b-axis, that lies at (x + 0.5, -y + 1.5, z) by two N–H···O hydrogen bonds and by a C–H···O weak hydrogen bond to form a one-dimensional tube .Scientific Research Applications
Inhibition of Mycobacterium tuberculosis PyrG and PanK
- Summary of the Application : 2-Thiophenecarboxamide derivatives have been studied for their inhibitory effects against Mycobacterium tuberculosis PyrG and PanK . These enzymes are essential for RNA, DNA, and Lipids biosynthesis pathways, and their inhibition can disrupt the growth and survival of Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : The active metabolite 11426026 of compound 7947882 (a prodrug activated by EthA monooxygenase, 5-methyl-N- (4-nitrophenyl) thiophene-2-carboxamide) was found to inhibit the activities of PyrG and PanK . Molecular dynamics simulations were used to investigate the inhibitory mechanism and the selectivity impact of the active metabolite inhibitor of these enzymes .
- Results or Outcomes : The computational modeling of the studied protein-ligand systems reveals that the active metabolite can potentially inhibit both PanK and PyrG, thereby creating a pathway as a double target approach in tuberculosis treatment .
Anticancer Activity
- Summary of the Application : Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity . These compounds have shown potential as anticancer agents .
- Methods of Application or Experimental Procedures : A novel series of thiophene-2-carboxamide derivatives were designed and synthesized. Their structures were confirmed by 1H and 13C NMR, and mass spectra . The synthesized compounds were evaluated for their in vitro cytotoxic activity by MTT assay .
- Results or Outcomes : Among the tested compounds, the derivative with 4-Cl-phenyl ring exhibits potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 .
Inhibition of Olfactory Receptor Co-Receptor Subunit from a Mosquito
- Summary of the Application : N-(4-ethylphenyl)-2-thiophenecarboxamide (OX1a) and its analogs have been identified as antagonists of the olfactory receptor co-receptor subunit from a mosquito . This suggests potential applications in controlling insect behaviors .
- Methods of Application or Experimental Procedures : The chemical space around the OX1a structure was explored to identify more potent Orco antagonists . The antagonistic activity of these compounds was assayed using two-electrode voltage clamp electrophysiology .
- Results or Outcomes : The study identified several compounds with improved potency as Orco antagonists . These compounds were found to inhibit receptor activation by an Orco agonist and an odorant .
Precursor to Many Drugs
- Summary of the Application : Thiophene-2-carboxaldehyde, an organosulfur compound with the formula C4H3SCHO, is a versatile precursor to many drugs . It is one of two isomeric thiophenecarboxaldehydes .
- Methods of Application or Experimental Procedures : It is used in the synthesis of various drugs, including eprosartan, Azosemide, and Teniposide .
- Results or Outcomes : The use of thiophene-2-carboxaldehyde as a precursor has enabled the development of a variety of pharmaceutical compounds .
Inhibition of Mycobacterium tuberculosis PyrG and PanK (Revisited)
- Summary of the Application : The active metabolite 11426026 of compound 7947882 (a prodrug activated by EthA monooxygenase, 5-methyl-N-(4-nitrophenyl) thiophene-2-carboxamide) inhibits the activities of PyrG and PanK . These enzymes are essential for RNA, DNA, and Lipids biosynthesis pathways, and their inhibition can disrupt the growth and survival of Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : Molecular dynamics simulations were employed to investigate the inhibitory mechanism as well as the selectivity impact of the active metabolite inhibitor of these enzymes .
- Results or Outcomes : Computational modeling of the studied protein-ligand systems reveals that the active metabolite can potentially inhibit both PanK and PyrG, thereby creating a pathway as a double target approach in tuberculosis treatment .
Safety And Hazards
Future Directions
2-Thiophenecarboxamide derivatives have been incorporated into new pharmaceutical and chemical compounds tested as anti-inflammatory agents . The double functionality of carboxamide/thiophene derivatives drives the study of the structural properties of both 2-thiophenecarboxamides and 2-thiophenecarbamates derivatives in an attempt to elucidate the structure/activity relationships involved in their pharmacological activity .
properties
IUPAC Name |
thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPQNAWGQXKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206849 | |
Record name | 2-Thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenecarboxamide | |
CAS RN |
5813-89-8 | |
Record name | 2-Thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-THIOPHENECARBOXAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5813-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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